3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine
Overview
Description
3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group and a thiophene-carbonyl-piperazine moiety
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity and thereby increasing acetylcholine levels . The compound with the best AChE activity was found to show competitive inhibition . Molecular docking studies have shown that the active group of the compound is indeed active in the hinge region of the AChE crystal structure .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is responsible for the transmission of signals in the nervous system. By inhibiting AChE and BChE, the compound increases the levels of acetylcholine, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . The compound’s interaction with AChE and BChE can also affect other processes regulated by these enzymes.
Biochemical Analysis
Biochemical Properties
(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting acetylcholinesterase, (4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone increases acetylcholine levels, which can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, (4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine. This inhibition is competitive, meaning that the compound competes with acetylcholine for binding to the enzyme’s active site . Additionally, (4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone may interact with other enzymes and receptors, modulating their activity and influencing various cellular processes.
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the thiophene-carbonyl-piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced via a coupling reaction with thiophene-2-carbonyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings or the piperazine moiety.
Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be studied for its interactions with biological molecules, potentially serving as a ligand in biochemical assays.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine include:
3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidine: Similar structure but with a pyrimidine ring.
3-(2-methoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrazine: Similar structure but with a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-6-3-2-5-15(17)16-8-9-19(22-21-16)23-10-12-24(13-11-23)20(25)18-7-4-14-27-18/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJMZTRNBBTGPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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